molecular formula C25H30N4O2 B11303884 N-(3,4-dimethylphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-(3,4-dimethylphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11303884
M. Wt: 418.5 g/mol
InChI Key: IJHINAGCQYKTOS-UHFFFAOYSA-N
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Description

Compound X (for brevity), belongs to the class of piperidine carboxamides . Its chemical structure combines a piperidine ring, a quinoxaline moiety, and an amide functional group. Let’s break it down:

    Piperidine ring: A six-membered heterocyclic ring containing one nitrogen atom.

    Quinoxaline: A bicyclic aromatic compound with two nitrogen atoms in adjacent rings.

    Amide group: The carbonyl group (C=O) attached to the nitrogen of the piperidine ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound X, but I’ll highlight a common one:

    Condensation Reaction:

Industrial Production:
  • Large-scale production typically involves continuous-flow processes or batch reactions.
  • Optimization focuses on yield, purity, and safety.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidation of the piperidine ring can lead to N-oxide derivatives.

    Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.

    Substitution: Halogenation or alkylation at various positions.

    Common Reagents: Lithium aluminum hydride (for reduction), acyl chlorides (for amide formation), and halogens (for substitution).

    Major Products: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Compound X finds applications in:

    Medicine: Investigated as a potential analgesic or anti-inflammatory agent.

    Chemical Biology: Used as a probe to study piperidine-containing compounds’ interactions with biological targets.

    Industry: Precursor for designing novel materials or ligands.

Mechanism of Action

    Molecular Targets: Likely interacts with G protein-coupled receptors (GPCRs) due to its piperidine moiety.

    Pathways: Modulates signaling cascades related to pain perception or inflammation.

Comparison with Similar Compounds

    Unique Features: Compound X’s combination of piperidine and quinoxaline motifs sets it apart.

    Similar Compounds: Consider related piperidine-based drugs like and .

Properties

Molecular Formula

C25H30N4O2

Molecular Weight

418.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C25H30N4O2/c1-4-14-31-25-23(27-21-9-5-6-10-22(21)28-25)29-13-7-8-19(16-29)24(30)26-20-12-11-17(2)18(3)15-20/h5-6,9-12,15,19H,4,7-8,13-14,16H2,1-3H3,(H,26,30)

InChI Key

IJHINAGCQYKTOS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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